1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of carboxylic acid groups at the 2- and 4-positions of the pyrazole ring, making it a dicarboxylic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by carboxylation at the 2- and 4-positions using carbon dioxide under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may include steps such as esterification, cyclization, and subsequent hydrolysis to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrazole ring can interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
- 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
- 1-(2-carboxyethyl)-1H-pyrazole-5-carboxylic acid
- 1-(2-carboxyethyl)-1H-pyrazole-4-carboxamide
Uniqueness: 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid groups, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its isomers and analogs.
Properties
IUPAC Name |
1-(2-carboxyethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-6(11)1-2-9-4-5(3-8-9)7(12)13/h3-4H,1-2H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOXGMPTXFOFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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